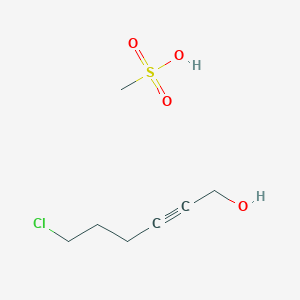
5-Bromo-2,3-bis(4-methylphenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-bis(4-methylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and two 4-methylphenyl groups attached to the thiophene ring. It has a molecular formula of C18H15BrS and a molecular weight of 343.28 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis(4-methylphenyl)thiophene typically involves the following steps:
Suzuki Cross-Coupling Reaction: This reaction involves the coupling of 5-bromothiophene-2-boronic acid with 4-methylphenyl bromide in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: The intermediate product from the Suzuki reaction undergoes Friedel-Crafts alkylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
5-Bromo-2,3-bis(4-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene S-oxides or reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Lewis Acids: Such as aluminum chloride for Friedel-Crafts alkylation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Thiophene S-oxides: Formed through oxidation reactions.
科学的研究の応用
5-Bromo-2,3-bis(4-methylphenyl)thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the synthesis of advanced materials with unique electronic properties.
作用機序
The mechanism of action of 5-Bromo-2,3-bis(4-methylphenyl)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target .
類似化合物との比較
Similar Compounds
Uniqueness
5-Bromo-2,3-bis(4-methylphenyl)thiophene is unique due to the presence of the 4-methylphenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with other molecules, making it a valuable building block in organic synthesis .
特性
CAS番号 |
88149-90-0 |
|---|---|
分子式 |
C18H15BrS |
分子量 |
343.3 g/mol |
IUPAC名 |
5-bromo-2,3-bis(4-methylphenyl)thiophene |
InChI |
InChI=1S/C18H15BrS/c1-12-3-7-14(8-4-12)16-11-17(19)20-18(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChIキー |
ADFVZFAZYNWYHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)

![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)

![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)

